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Compound of Interest

Compound Name:
1-(Benzo[d][1,3]dioxol-5-

yl)propan-2-ol

Cat. No.: B1266411 Get Quote

An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)propan-2-ol

Introduction
1-(Benzo[d]dioxol-5-yl)propan-2-ol, also known as 1-(3,4-methylenedioxyphenyl)-2-propanol, is

an organic compound featuring a benzodioxole ring system connected to a propan-2-ol group.

[1] Its molecular structure is a key feature, with the benzodioxole moiety being a recognized

pharmacophore in drug discovery, present in numerous bioactive natural products and

synthetic molecules.[2] This compound is of significant interest in medicinal chemistry and

oncology due to its potential biological activities, including anticancer properties.[1] Research

has indicated that it may interact with microtubules and tubulin, leading to the modulation of

microtubule assembly, which can result in cell cycle arrest and apoptosis in cancer cells.[1]

Molecular Structure and Properties
The core structure of 1-(Benzo[d]dioxol-5-yl)propan-2-ol consists of a 1,3-benzodioxole ring

attached to a propan-2-ol side chain. The presence of a stereocenter at the C-2 position of the

propanol chain means that the compound can exist as a racemic mixture of (R)- and (S)-

enantiomers.[2]
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Property Value Reference

IUPAC Name
1-(1,3-benzodioxol-5-

yl)propan-2-ol
[1]

Molecular Formula C₁₀H₁₂O₃ [1]

Molecular Weight 180.2 g/mol [1][2]

CAS Number 6974-61-4 [1][2]

InChI Key
RVMKZYKJYMJYDG-

UHFFFAOYSA-N
[1][2]

Canonical SMILES
CC(CC1=CC2=C(C=C1)OCO2

)O
[1]

Synthesis and Experimental Protocols
The synthesis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol can be achieved through various

established routes in organic chemistry. A common and effective method involves the reduction

of the corresponding ketone, 1-(benzo[d]dioxol-5-yl)propan-2-one (MDP-2-P).

Experimental Protocol: Synthesis via Ketone Reduction
This protocol describes the synthesis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol from its precursor,

1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P), via reductive amination followed by

hydrolysis, or more directly through reduction. A common method for the synthesis of the

related compound MDMA involves the reductive amination of MDP-2-P.[3][4] A similar

reduction, without the amine, can yield the target alcohol.

Materials:

1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P)

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Deionized water
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Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Hydrochloric acid (HCl), 1 M solution

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

A solution of 1-(3,4-methylenedioxyphenyl)-2-propanone (10 mmol) in methanol (50 mL) is

prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an

ice bath.

Sodium borohydride (15 mmol) is added portion-wise to the stirred solution over 30 minutes,

maintaining the temperature below 5 °C.

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

The reaction is quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

The methanol is removed under reduced pressure using a rotary evaporator.

The aqueous residue is extracted with dichloromethane (3 x 50 mL).

The combined organic layers are washed with a saturated sodium bicarbonate solution (50

mL) and then with brine (50 mL).

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated under reduced pressure to yield the crude product.

Purification of the crude product can be achieved by column chromatography on silica gel

using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(Benzo[d]dioxol-5-

yl)propan-2-ol.
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The chemical reactivity of 1-(Benzo[d]dioxol-5-yl)propan-2-ol is primarily dictated by its

secondary alcohol functional group.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-

(benzo[d]dioxol-5-yl)propan-2-one.[1][2] Common oxidizing agents for this transformation

include chromium-based reagents and potassium permanganate.[1][2]

Reduction: Further reduction of the alcohol group is not typical under standard conditions.

However, the aromatic ring can be hydrogenated under specific catalytic conditions.

Substitution: The hydroxyl group can be converted into a good leaving group, allowing for

nucleophilic substitution reactions to introduce other functional groups.[1]

Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic workflow for the preparation of 1-

(Benzo[d]dioxol-5-yl)propan-2-ol and its subsequent oxidation to the corresponding ketone.
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Caption: Synthetic pathway of 1-(Benzo[d]dioxol-5-yl)propan-2-ol.

Biological Activity and Research Applications
The benzodioxole scaffold is a recurring motif in a wide range of biologically active compounds.

[2] 1-(Benzo[d]dioxol-5-yl)propan-2-ol and its derivatives have been investigated for various

therapeutic applications.

Anticancer Potential
Research has shown that this compound exhibits promising biological activity in the context of

cancer treatment.[1] Its primary proposed mechanism of action involves the modulation of
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microtubule assembly through interaction with tubulin.[1] This interference with microtubule

dynamics can lead to cell cycle arrest, particularly in the S phase, and subsequently induce

apoptosis in cancer cells.[1]

Antimicrobial Properties
In addition to its anticancer potential, studies have also suggested that 1-(Benzo[d]dioxol-5-

yl)propan-2-ol may possess antimicrobial properties, making it a compound of interest for

further investigation in the development of new anti-infective agents.[1]

Conclusion
1-(Benzo[d]dioxol-5-yl)propan-2-ol is a versatile molecule with significant potential in medicinal

chemistry and drug development. Its straightforward synthesis and the biological activity

associated with its benzodioxole core make it an attractive scaffold for the development of

novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further

research into its enantiomerically pure forms and a deeper understanding of its mechanism of

action will be crucial for realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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